molecular formula C8H11NO2 B8032387 2-Ethoxy-5-methylpyridin-3-OL

2-Ethoxy-5-methylpyridin-3-OL

Cat. No.: B8032387
M. Wt: 153.18 g/mol
InChI Key: ADBFEASSAKDBOZ-UHFFFAOYSA-N
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Description

2-Ethoxy-5-methylpyridin-3-OL is an organic compound that belongs to the pyridine family It is characterized by the presence of an ethoxy group at the second position, a methyl group at the fifth position, and a hydroxyl group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-methylpyridin-3-OL can be achieved through several methods. One common approach involves the ethylation of 5-methylpyridin-3-OL using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ethoxy group.

Another method involves the use of ethyl bromide as the ethylating agent, with the reaction being conducted under similar conditions. The choice of solvent and reaction temperature can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-methylpyridin-3-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the third position can be oxidized to form a carbonyl group, resulting in the formation of 2-Ethoxy-5-methylpyridin-3-one.

    Reduction: The compound can be reduced to form 2-Ethoxy-5-methylpyridin-3-amine by replacing the hydroxyl group with an amino group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 2-Ethoxy-5-methylpyridin-3-one

    Reduction: 2-Ethoxy-5-methylpyridin-3-amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Ethoxy-5-methylpyridin-3-OL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-methylpyridin-3-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the ethoxy and hydroxyl groups allows for hydrogen bonding and other interactions with target molecules, influencing their function and behavior.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylpyridin-3-OL: Similar structure with a methoxy group instead of an ethoxy group.

    2-Ethoxy-3-methylpyridin-5-OL: Similar structure with the positions of the methyl and hydroxyl groups swapped.

    2-Ethoxy-5-chloropyridin-3-OL: Similar structure with a chlorine atom instead of a methyl group.

Uniqueness

2-Ethoxy-5-methylpyridin-3-OL is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

2-ethoxy-5-methylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-11-8-7(10)4-6(2)5-9-8/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBFEASSAKDBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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